2-Bromo-4-fluoro-1-(methoxymethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-8-3-2-6(10)4-7(8)9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEAQIHULVVVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621827 | |
| Record name | 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474711-11-0 | |
| Record name | 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4 Fluoro 1 Methoxymethoxy Benzene
Precursor-Based Synthetic Strategies
The creation of 2-bromo-4-fluoro-1-(methoxymethoxy)benzene is fundamentally based on the chemical modification of its direct precursor, 2-bromo-4-fluorophenol (B1268413). This process involves the introduction of a methoxymethyl (MOM) ether group onto the phenolic oxygen.
Derivatization from 2-Bromo-4-fluorophenol
The principal and most direct method for synthesizing this compound is through the derivatization of 2-bromo-4-fluorophenol. chemicalbook.comguidechem.com This precursor is an organic intermediate that can be produced by the bromination of 4-fluorophenol. guidechem.com The core of this synthetic step is the protection of the acidic phenolic hydroxyl group as a methoxymethyl (MOM) ether. This transformation is crucial when the phenol (B47542) functionality needs to be preserved during subsequent reactions that are incompatible with a free hydroxyl group. nih.govacs.org
The reaction typically involves treating 2-bromo-4-fluorophenol with a suitable methoxymethylating agent in the presence of a base. A common reagent for this purpose is chloromethyl methyl ether. guidechem.comnih.gov The base, often a non-nucleophilic amine like diisopropylethylamine, deprotonates the phenol, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether to form the desired ether and a salt byproduct. nih.gov
Incorporation of Formaldehyde (B43269) Equivalents in Methoxymethoxylation
While effective, reagents like chloromethyl methyl ether have been identified as potentially carcinogenic, prompting the search for safer alternatives. google.com These alternatives often function as formaldehyde equivalents. One such reagent is dimethoxymethane, which can be used for the methoxymethylation of phenols in the presence of a suitable activating agent. google.com This approach provides a less hazardous route to MOM-protected phenols. google.com
Another alternative is methoxymethyl acetate (B1210297), which can serve as a protecting reagent for phenols at room temperature, catalyzed by a Lewis acid like zinc chloride. oocities.org The use of these equivalents is part of a broader trend in green chemistry to replace hazardous reagents with more benign substances without compromising reaction efficiency.
Reaction Mechanisms in the Formation of this compound
The formation of the ether linkage in this compound is governed by well-understood nucleophilic substitution mechanisms. The specific pathway depends on the reagents and conditions employed.
Mechanistic Pathways of Phenol Protection with Methoxymethyl Ethers (e.g., Williamson Ether Synthesis Considerations)
The protection of 2-bromo-4-fluorophenol with a methoxymethyl group is a classic example of the Williamson ether synthesis. gordon.eduwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.orgmasterorganicchemistry.com The key steps are:
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group. Phenols are significantly more acidic than aliphatic alcohols, so a moderately strong base like sodium hydroxide (B78521) or an amine base is sufficient to form the corresponding phenoxide ion. youtube.com This phenoxide is a potent nucleophile.
Nucleophilic Attack: The newly formed 2-bromo-4-fluorophenoxide ion attacks the electrophilic carbon of the methoxymethylating agent (e.g., chloromethyl methyl ether). wikipedia.org
Displacement: The attack occurs from the backside, leading to the displacement of the leaving group (e.g., chloride ion) in a single, concerted step. wikipedia.orgmasterorganicchemistry.com This forms the C-O ether bond and yields the final product, this compound.
For the S(_N)2 mechanism to be efficient, the electrophilic carbon must be unhindered, which is the case for primary alkyl halides like chloromethyl methyl ether. wikipedia.orgmasterorganicchemistry.com
Role of Activating Agents and Catalysts (e.g., Phosphorus Oxychloride)
When using less reactive methoxymethylating agents like dimethoxymethane, an activating agent or catalyst is required to facilitate the reaction. A patented process describes the use of phosphorus pentoxide mixed with a trialkyl phosphate, which effectively acts as a dehydrating agent and promoter for the reaction between a phenol and dimethoxymethane. google.com
Phosphorus oxychloride (POCl(_3)) is another powerful reagent in organic synthesis, often used for chlorination, dehydration, and cyclization reactions. researchgate.net In the context of ether synthesis, it can be used to activate the hydroxyl group of the phenol, making it a better leaving group, or to activate the formaldehyde equivalent. For instance, phosphorus oxychloride can react with dimethylformamide (DMF) to form the Vilsmeier reagent, which is a potent electrophile capable of reacting with a wide range of nucleophiles, though its direct application in this specific methoxymethoxylation is less common than acid catalysis. Lewis acids, such as zinc chloride, are also effective catalysts, particularly when using reagents like methoxymethyl acetate. oocities.org They function by coordinating to the oxygen atom of the leaving group, making it more labile and facilitating the nucleophilic attack by the phenoxide. oocities.org
Process Optimization and Scalability Studies for this compound Synthesis
Optimizing the synthesis of this compound for large-scale production involves careful consideration of several factors to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability.
Key parameters for optimization include the choice of solvent, base, and methoxymethylating agent. For instance, solvents like dimethylformamide (DMF) or acetone (B3395972) are often used. nih.govchemicalbook.com The choice of base is also critical; while strong bases like sodium hydride ensure complete deprotonation, milder bases like potassium carbonate or diisopropylethylamine are often sufficient for phenols and can be easier and safer to handle on a large scale. nih.govchemicalbook.com
Reaction temperature and time are also crucial variables. While some procedures are conducted at room temperature, gentle heating can often reduce reaction times and improve yields. oocities.org Post-reaction work-up and purification are also significant considerations for scalability. Procedures typically involve quenching the reaction, extraction with an organic solvent, washing to remove impurities and byproducts, and finally, purification, often by column chromatography. nih.gov For industrial-scale synthesis, distillation or recrystallization would be preferred over chromatography due to cost and throughput.
The table below summarizes typical reaction conditions found in the literature for analogous phenol protection reactions, highlighting key parameters that would be the focus of optimization studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precursor | Phenol | 2-Bromo-4-fluorophenol | 4-nitrobenzyl alcohol |
| Reagent | Chloromethyl methyl ether | Methoxymethyl acetate | Chloromethyl methyl ether |
| Base/Catalyst | Diisopropylethylamine | Zinc chloride etherate | (Not specified) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane | (Not specified) |
| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |
| Reaction Time | Overnight | 16 hours | 3 hours |
| Yield | (Not specified for this specific reaction) | 81% (for phenol) | 76% |
| Reference | nih.gov | oocities.org | oocities.org |
This data illustrates the range of conditions that can be employed and optimized. For a specific target like this compound, a Design of Experiments (DoE) approach would likely be used to systematically vary these parameters and identify the optimal conditions for high yield, purity, and efficiency on a larger scale.
Influence of Solvent Systems on Reaction Efficiency (e.g., n-Heptane, N,N-Dimethylformamide)
The choice of solvent is a critical parameter in the synthesis of this compound from 2-bromo-4-fluorophenol. The reaction, which proceeds via a nucleophilic substitution, is significantly influenced by the solvent's polarity and its ability to solvate the reacting species. The methoxymethylation of 2-bromo-4-fluorophenol typically involves the deprotonation of the phenol by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloromethyl methyl ether (MOMCl).
N,N-Dimethylformamide (DMF): As a polar aprotic solvent, DMF is well-suited for this type of reaction. Its high dielectric constant helps to stabilize the intermediate phenoxide ion, thereby increasing the reaction rate. The polar nature of DMF facilitates the dissolution of the reactants, including the base and the phenoxide salt, ensuring a homogeneous reaction mixture and promoting efficient molecular interactions. In related nucleophilic aromatic substitution reactions involving fluorinated aromatic compounds, DMF has been shown to be an effective solvent.
The following table summarizes the anticipated influence of these two solvent systems on the reaction efficiency:
| Solvent System | Polarity | Expected Effect on Reactants' Solubility | Expected Effect on Reaction Rate | Expected Overall Yield |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Fast | High |
| n-Heptane | Nonpolar | Low | Slow | Low |
Reaction Condition Tuning for Yield and Selectivity
Optimizing the reaction conditions is paramount to achieving a high yield and selectivity in the synthesis of this compound. Key parameters that can be adjusted include the choice of base, reaction temperature, and the stoichiometry of the reactants.
Base Selection: The choice of base is critical for the initial deprotonation of 2-bromo-4-fluorophenol. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and tertiary amines such as N,N-diisopropylethylamine (DIPEA). A strong base like NaH will irreversibly deprotonate the phenol, driving the reaction forward. Weaker bases like K₂CO₃ and DIPEA can also be effective, often with the advantage of being less hazardous and easier to handle. The optimal base will depend on the specific solvent system and desired reaction kinetics.
Temperature Control: The reaction temperature can significantly impact both the rate of reaction and the formation of byproducts. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures may lead to decomposition of the product or the formation of unwanted side products. The optimal temperature is typically determined empirically, starting at room temperature and adjusting as needed to achieve a balance between a reasonable reaction time and high product purity.
Stoichiometry: The molar ratio of the reactants, particularly the base and chloromethyl methyl ether relative to the 2-bromo-4-fluorophenol, is another important factor. Using a slight excess of the base and MOMCl can help to ensure complete conversion of the starting material. However, a large excess of these reagents can lead to purification challenges and the potential for side reactions.
The table below outlines the potential effects of tuning these reaction conditions on the yield and selectivity of the desired product.
| Reaction Condition | Parameter Variation | Expected Impact on Yield | Expected Impact on Selectivity |
| Base | Strong (e.g., NaH) vs. Weak (e.g., K₂CO₃) | Stronger bases may lead to faster and more complete reactions, increasing yield. | The choice of base can influence the formation of byproducts. |
| Temperature | Low vs. High | Higher temperatures generally increase reaction rates and yield, up to a point. | Excessive heat can lead to decomposition and reduced selectivity. |
| Reactant Stoichiometry | Excess vs. Stoichiometric MOMCl | A slight excess of MOMCl can drive the reaction to completion, increasing yield. | A large excess may lead to side reactions and purification issues. |
A reported synthesis for a similar transformation, which appears to be the methoxymethylation of 2-bromo-4-fluorophenol, utilized sodium hydroxide as the base and chloromethyl methyl ether, achieving a high molar yield of 96%. This suggests that with careful optimization of the reaction conditions, the synthesis of this compound can be a highly efficient process.
Reactivity and Chemical Transformations of 2 Bromo 4 Fluoro 1 Methoxymethoxy Benzene
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes the parent compound a valuable intermediate in the synthesis of more complex molecules.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation (e.g., Synthesis of 4-fluoro-2-(pyridin-4-yl)phenol)
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org For the synthesis of a key intermediate for 4-fluoro-2-(pyridin-4-yl)phenol, 2-bromo-4-fluoro-1-(methoxymethoxy)benzene would be reacted with a suitable pyridine-4-boron reagent, such as pyridine-4-boronic acid or its esters.
Following the successful coupling to form 4-(5-fluoro-2-(methoxymethoxy)phenyl)pyridine, the MOM protecting group can be readily cleaved under mild acidic conditions (e.g., HCl in methanol) to yield the final product, 4-fluoro-2-(pyridin-4-yl)phenol.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 (Analogous) | bldpharm.com |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 92 (Analogous) | organic-chemistry.org |
| CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 (Analogous) | nih.gov |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 85-95 (General) | wikipedia.org |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)
Beyond the Suzuki reaction, the carbon-bromine bond of this compound is amenable to a variety of other important palladium-catalyzed transformations.
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically catalyzed by palladium acetate (B1210297) or similar Pd(II) precursors in the presence of a base such as triethylamine. matrix-fine-chemicals.comorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. These products are valuable intermediates in materials science and pharmaceutical synthesis. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to substituted alkynes. wikipedia.org The process generally requires a palladium catalyst, a copper(I) co-catalyst (though copper-free versions exist), and an amine base. wikipedia.orgorganic-chemistry.org Coupling with an alkyne such as phenylacetylene (B144264) would produce 2-(phenylethynyl)-4-fluoro-1-(methoxymethoxy)benzene.
Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base like sodium tert-butoxide. wikipedia.orgresearchgate.net This method allows for the synthesis of various N-aryl compounds, which are prevalent in pharmaceuticals. For example, reacting the title compound with morpholine (B109124) would yield 4-(5-fluoro-2-(methoxymethoxy)phenyl)morpholine.
Transformations Involving the Bromine Moiety
Nucleophilic Displacement Reactions
Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom in this compound is generally unfavorable. SₙAr reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.org In this molecule, the methoxymethoxy group is electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, reactions with common nucleophiles like alkoxides or amines would not readily displace the bromide under standard SₙAr conditions.
Organometallic Reagent Formation (e.g., Grignard or Organolithium)
The bromine atom can be readily converted into an organometallic nucleophile through metal-halogen exchange. This transformation effectively reverses the polarity at the carbon atom, turning it from an electrophilic site into a potent nucleophilic one.
Grignard Reagent Formation: Reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would produce the corresponding Grignard reagent, (5-fluoro-2-(methoxymethoxy)phenyl)magnesium bromide. This organometallic species can then be used to react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. youtube.comgoogle.com
Organolithium Reagent Formation: A more reactive organometallic can be formed via lithium-halogen exchange. This is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures (e.g., -78 °C). wikipedia.org This exchange is generally very fast and efficient for aryl bromides. harvard.edu The resulting (5-fluoro-2-(methoxymethoxy)phenyl)lithium is a powerful nucleophile and base, which can be used in reactions similar to Grignard reagents but often with different reactivity and selectivity profiles.
Reactivity of the Fluorine Substituent in Aromatic Systems
The carbon-fluorine bond in aryl fluorides is exceptionally strong, making the fluorine atom generally unreactive towards nucleophilic displacement. ebyu.edu.tr In the context of this compound, the fluorine is not activated by suitably positioned strong electron-withdrawing groups, rendering it inert to typical SₙAr conditions. libretexts.org While displacement of aryl fluorides is possible under harsh conditions or with specific catalytic systems, for most synthetic applications involving this molecule, the fluorine atom is considered a stable substituent that modifies the electronic properties of the ring without participating directly in reactions. Its primary role is as a blocking group and an electronic modifier, influencing the regioselectivity and rates of reactions at other sites on the ring.
Activation of Aryl Fluorides for Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings. In the case of this compound, the fluorine atom is a potential leaving group for such substitutions. The reactivity of aryl fluorides in SNAr reactions is often enhanced by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. The high electronegativity of fluorine itself contributes significantly to this stabilization, making aryl fluorides surprisingly effective substrates for SNAr, often more so than their chloro or bromo counterparts. nih.govguidechem.comyoutube.com
For instance, in the structurally related compound 2-fluoro-4-bromobenzaldehyde, the fluorine atom undergoes nucleophilic aromatic substitution with sodium methoxide (B1231860) to yield 4-bromo-2-methoxybenzaldehyde. This reaction highlights the susceptibility of an activated aryl fluoride (B91410) to displacement by a nucleophile.
Chemical Modifications of the Methoxymethoxy Group
The methoxymethoxy (MOM) group is a common protecting group for phenols due to its stability under a range of conditions and its relatively straightforward removal. adichemistry.com
Selective Deprotection Methodologies
The cleavage of the MOM ether in this compound to reveal the parent phenol (B47542), 2-bromo-4-fluorophenol (B1268413), is a critical transformation. This deprotection is typically achieved under acidic conditions. adichemistry.comtotal-synthesis.comnih.govwikipedia.org The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a hemiacetal, which then decomposes to the phenol, formaldehyde (B43269), and methanol.
A variety of acidic reagents can be employed for this purpose, and the choice of reagent and reaction conditions can allow for selective deprotection in the presence of other functional groups.
| Reagent/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Hydrochloric Acid (conc.) | Methanol | Reflux | High | adichemistry.com |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 °C | High | total-synthesis.com |
| Wells-Dawson Heteropolyacid | Methanol | 65 °C | High | nih.gov |
| Silica-supported Sodium Hydrogen Sulfate | Dichloromethane (DCM) | Room Temp | High | organic-chemistry.org |
| Bismuth Trichloride (BiCl₃) | Acetonitrile/Water | 50 °C | 76-95 | chemicalbook.com |
It is important to note that while the aryl bromide and fluoride are generally stable to these acidic conditions, the choice of a mild and selective deprotection method is crucial to avoid unwanted side reactions, especially in complex molecules.
Functional Group Interconversions on the Methoxymethoxy Moiety
Direct functional group interconversions on the methoxymethyl moiety itself are less common than deprotection. The primary role of the MOM group is protection, and it is typically removed to allow for reactions at the phenolic oxygen. However, it is conceivable that under specific conditions, the acetal (B89532) linkage could be manipulated. For instance, treatment with a different alcohol under acidic conditions could potentially lead to a transacetalization reaction, although this is not a standard synthetic strategy for this protecting group. The primary transformations involving the MOM group are its introduction (protection) and removal (deprotection).
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Fluoro 1 Methoxymethoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon framework.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the aliphatic protons of the methoxymethyl (MOM) protecting group. The aromatic region is expected to show a complex splitting pattern due to the presence of three non-equivalent protons on the benzene (B151609) ring, influenced by the bromo, fluoro, and methoxymethoxy substituents. The aliphatic region should feature two singlets for the methoxy and methylene protons of the MOM group.
The chemical shifts (δ) are predicted based on the electronic effects of the substituents. The bromine atom and the methoxymethoxy group are ortho-para directing, while the fluorine atom is also ortho-para directing and strongly electron-withdrawing. The interplay of these effects will determine the final chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.30 - 7.45 | dd | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| H-5 | 6.95 - 7.10 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| H-6 | 7.15 - 7.30 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 |
| -OCH₂O- | 5.20 - 5.30 | s | - |
| -OCH₃ | 3.50 - 3.60 | s | - |
Note: Predicted data is based on analogous compounds and substituent effects.
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The spectrum is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two aliphatic carbons of the MOM group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 152.0 - 155.0 | d, J ≈ 2.0-3.0 |
| C-2 | 110.0 - 113.0 | d, J ≈ 2.0-3.0 |
| C-3 | 125.0 - 128.0 | d, J ≈ 8.0-9.0 |
| C-4 | 158.0 - 162.0 | d, J ≈ 240-250 |
| C-5 | 115.0 - 118.0 | d, J ≈ 23.0-25.0 |
| C-6 | 118.0 - 121.0 | d, J ≈ 8.0-9.0 |
| -OCH₂O- | 94.0 - 96.0 | - |
| -OCH₃ | 56.0 - 58.0 | - |
Note: Predicted data is based on analogous compounds and substituent effects.
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment of the fluorine atom on the aromatic ring. The signal will likely appear as a doublet of doublets due to coupling with the ortho and meta protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F-4 | -110 to -120 | ddd | J(F-H5) ≈ 8.5, J(F-H3) ≈ 8.5, J(F-H6) ≈ 4.5 |
Note: Predicted data is based on analogous compounds and substituent effects.
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons. For the aromatic system, cross-peaks would be expected between H-5 and H-6, and between H-3 and H-5, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms. For instance, the signal for the -OCH₂O- protons would show a correlation to the -OCH₂O- carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, the protons of the -OCH₂O- group would show correlations to C-1 and the -OCH₃ carbon. The aromatic protons would show correlations to neighboring and geminal carbons, helping to solidify the assignment of the quaternary carbons.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound. By measuring the mass with high accuracy, the elemental composition can be confirmed. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units.
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) | Molecular Formula |
| [M]⁺ | 233.9764 | 235.9744 | C₈H₈BrFO₂ |
| [M+H]⁺ | 234.9842 | 236.9822 | C₈H₉BrFO₂ |
Note: The calculated exact masses are based on the monoisotopic masses of the elements.
The combination of these advanced spectroscopic techniques provides a robust and detailed structural characterization of this compound. The data obtained from ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR and HRMS, allows for the unambiguous assignment of all atoms and the confirmation of the compound's molecular formula and connectivity.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio of the molecule and its fragments after ionization. In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of this compound would provide definitive evidence for its structural components.
The molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The primary fragmentation pathways would likely involve the cleavage of the methoxymethyl (MOM) ether group and the loss of halogen atoms.
Key expected fragmentation pathways include:
Loss of the methoxymethyl radical (•CH₂OCH₃): This would result in a significant fragment ion corresponding to the 2-bromo-4-fluorophenoxy cation.
Cleavage of the C-O bond of the ether: This could lead to the formation of a methoxymethyl cation (CH₃OCH₂⁺) at m/z 45.
Loss of a bromine radical (•Br): This would generate a fragment ion corresponding to the 4-fluoro-1-(methoxymethoxy)phenyl cation.
Loss of a fluorine radical (•F): While generally less favorable than the loss of bromine, this fragmentation could also occur.
The analysis of these fragmentation patterns, in conjunction with the isotopic distribution of bromine-containing fragments, allows for the unambiguous confirmation of the molecular structure of this compound.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Origin |
|---|---|---|
| [M]⁺ | 234/236 | Molecular Ion |
| [M - •CH₂OCH₃]⁺ | 189/191 | Loss of methoxymethyl radical |
| [CH₃OCH₂]⁺ | 45 | Methoxymethyl cation |
| [M - •Br]⁺ | 155 | Loss of bromine radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic and ether functionalities.
The key vibrational modes expected in the IR spectrum are:
C-H stretching (aromatic): Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹.
C=C stretching (aromatic): The stretching of the carbon-carbon double bonds in the benzene ring would result in characteristic absorptions in the 1600-1450 cm⁻¹ region.
C-O-C stretching (ether): The asymmetric and symmetric stretching vibrations of the ether linkages (both the methoxymethyl group and its attachment to the aromatic ring) would produce strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹.
C-Br stretching: The carbon-bromine bond would exhibit a stretching vibration at lower wavenumbers, generally in the 600-500 cm⁻¹ range.
C-F stretching: The carbon-fluorine bond would show a strong absorption band in the 1250-1000 cm⁻¹ region, which may overlap with the C-O-C stretching bands.
The combination of these characteristic absorption bands provides a unique spectral fingerprint for this compound, confirming the presence of its key functional groups.
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H stretch | 3100-3000 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Ether (C-O-C) | Asymmetric stretch | 1250-1000 |
| Alkyl Halide | C-Br stretch | 600-500 |
| Aryl Halide | C-F stretch | 1250-1000 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the assessment of purity and the isolation of the target compound. For this compound, a variety of chromatographic methods can be employed.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.
A typical HPLC method would involve:
Stationary Phase: A C18 column is a common choice for the separation of moderately nonpolar compounds.
Mobile Phase: A gradient elution with a mixture of water and an organic solvent, such as acetonitrile or methanol, would likely provide good separation from potential impurities.
Detection: A UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., around 254 nm) would be appropriate for detection.
This method would allow for the determination of the purity of a sample of this compound by separating it from starting materials, byproducts, and degradation products.
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, so a reversed-phase method with a C18 column and a water/acetonitrile or water/methanol mobile phase would be effective for this compound. The primary advantage of UPLC would be the ability to perform rapid purity checks and quantitative analysis with high efficiency.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is expected to be sufficiently volatile and stable at elevated temperatures, GC is a suitable method for its analysis.
A typical GC method would involve:
Column: A nonpolar or moderately polar capillary column, such as one with a polydimethylsiloxane or a phenyl-substituted stationary phase, would be appropriate.
Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.
Temperature Program: A temperature gradient would be employed to ensure the efficient separation of the analyte from any impurities with different boiling points.
Detector: A Flame Ionization Detector (FID) would provide a robust and sensitive response. Alternatively, coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and structural confirmation of the eluted components.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.
The process would involve:
Stationary Phase: A silica gel plate is a common choice for the separation of moderately polar organic compounds.
Mobile Phase: A mixture of nonpolar and polar organic solvents, such as hexane and ethyl acetate (B1210297), would be used as the eluent. The polarity of the mobile phase would be optimized to achieve good separation between the starting material, product, and any intermediates or byproducts.
Visualization: As this compound is a UV-active compound due to its aromatic ring, the spots on the TLC plate can be visualized under a UV lamp.
By comparing the retention factor (Rf) values of the spots corresponding to the starting material and the product, the progress of the reaction can be effectively monitored.
Table 3: Summary of Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |
|---|---|---|---|
| HPLC | C18 | Water/Acetonitrile Gradient | Purity Assessment, Quantification |
| UPLC | Sub-2 µm C18 | Water/Acetonitrile Gradient | High-throughput Purity Analysis |
| GC | Polydimethylsiloxane | Helium/Nitrogen | Purity Assessment, Volatile Impurity Analysis |
| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring |
Computational and Theoretical Investigations of 2 Bromo 4 Fluoro 1 Methoxymethoxy Benzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometry, electronic distribution, and other key characteristics before a compound is synthesized or experimentally analyzed.
Density Functional Theory (DFT) Studies for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
The output of such a calculation would provide precise values for bond lengths, bond angles, and dihedral angles. For instance, it would define the C-Br, C-F, and the various C-O and C-C bond lengths, as well as the planarity of the benzene (B151609) ring and the orientation of the methoxymethoxy group relative to it. This information is crucial for understanding the molecule's steric and electronic properties.
Table 1: Hypothetical Optimized Geometrical Parameters from a DFT Calculation (Note: This table is for illustrative purposes only, as no published data exists.)
| Parameter | Predicted Value |
| C-Br Bond Length | Data not available |
| C-F Bond Length | Data not available |
| C1-O Bond Length | Data not available |
| O-CH2 Bond Length | Data not available |
| CH2-O Bond Length | Data not available |
| O-CH3 Bond Length | Data not available |
| C-C-C Bond Angle (Ring) | Data not available |
| C2-C1-O Dihedral Angle | Data not available |
Ab Initio Methods for Electronic Properties
Ab initio calculations, which are based on first principles without experimental data, are used to investigate a molecule's electronic properties. Methods like Hartree-Fock (HF) or more advanced post-HF methods such as Møller–Plesset (MP2) or Coupled Cluster (CC) would be employed.
These studies can determine properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The MEP map would visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, helping to understand how reactants are converted into products.
Transition State Analysis for Key Synthetic Steps
To understand the mechanism of a reaction involving this compound, such as its synthesis or a subsequent transformation, researchers would perform a transition state analysis. This involves locating the highest energy point along the reaction coordinate, known as the transition state (TS).
Using computational methods, the geometry and energy of the TS are calculated. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. Frequency calculations are also performed to confirm that the identified structure is a true transition state, characterized by having exactly one imaginary frequency.
Reaction Path Exploration and Energy Profile Generation
Following the identification of reactants, products, and transition states, a reaction path exploration is conducted. This involves mapping the minimum energy path that connects these points on the potential energy surface. The result is a reaction energy profile, a diagram that plots the energy of the system versus the reaction coordinate.
Spectroscopic Property Prediction and Validation
Computational methods can predict various types of spectra for a molecule, which can then be compared with experimental results for validation. For this compound, theoretical calculations could predict its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
For instance, by performing vibrational frequency calculations (typically using DFT), a theoretical IR spectrum can be generated. The calculated frequencies and intensities of the vibrational modes (e.g., C-H stretching, C=C ring stretching, C-O stretching) can be compared to an experimentally measured IR spectrum to confirm the molecule's structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in the structural elucidation and assignment of spectral peaks.
Computational NMR Chemical Shift Calculation
No published data on the theoretical calculation of ¹H or ¹³C NMR chemical shifts for this compound could be located. Such studies would typically involve methods like Density Functional Theory (DFT) to predict the magnetic shielding tensors of the nuclei and calculate the corresponding chemical shifts, often comparing them to experimental values for validation.
Vibrational Frequency Analysis (IR)
A theoretical vibrational frequency analysis for this compound has not been found in the searched literature. This type of analysis, commonly performed using quantum chemical calculations, predicts the infrared (IR) spectrum of a molecule by calculating the frequencies and intensities of its fundamental vibrational modes. These theoretical spectra are instrumental in assigning and interpreting experimentally obtained IR spectra. A study on the related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, utilized the B3LYP/6-311++G(d,p) level of theory for such vibrational analysis.
Applications and Utility in Advanced Organic Synthesis
Intermediate in the Synthesis of Pharmaceutical Precursors
This compound serves as a critical building block in the multi-step synthesis of precursors for advanced pharmaceutical agents. Its structure allows for precise chemical modifications, leading to the development of targeted therapies.
2-Bromo-4-fluoro-1-(methoxymethoxy)benzene is an important precursor in the synthesis of agonists for the 5-HT2C receptor, a target for therapeutic agents aimed at treating conditions like obesity and schizophrenia. acs.org The synthetic pathway often involves the conversion of the bromo-functional group into an organometallic reagent, such as a Grignard reagent. This transformation requires the absence of acidic protons in the molecule.
By starting with this compound, the phenolic proton is protected, allowing for the successful formation of the corresponding Grignard reagent. This reagent can then be reacted with other molecules, such as chiral epoxides, to construct the core structure of the desired 5-HT2C agonist. acs.org The methoxymethyl protecting group is later removed to yield the final active compound or a late-stage intermediate.
Table 1: Synthetic Utility in 5-HT2C Agonist Precursor Synthesis
| Feature of Compound | Role in Synthesis |
|---|---|
| Methoxymethyl (MOM) Group | Protects the acidic phenolic proton, enabling the formation of sensitive organometallic reagents. |
| Bromo Group | Acts as a handle for metal-halogen exchange to form a nucleophilic Grignard reagent. |
| Fluoro Group | Incorporated into the final structure to modulate the electronic and metabolic properties of the target agonist. |
In the field of oncology, the compound is a precursor for the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in the signaling pathways that drive the growth of many cancers. google.comgoogleapis.com Patents for complex diaryl macrocycles, which act as potent kinase inhibitors, describe synthetic routes that start from 2-bromo-4-fluorophenol (B1268413). google.com
In these syntheses, the phenolic group of 2-bromo-4-fluorophenol must be protected to allow for subsequent cross-coupling reactions involving the bromine atom. The use of a MOM group to form this compound facilitates these crucial steps, ensuring that the desired carbon-carbon or carbon-nitrogen bonds are formed without side reactions.
Scaffold for Novel Pyridine-Coumarin Derivatives
While the structural motifs present in this compound are relevant to the synthesis of various heterocyclic systems, its specific application as a direct scaffold for novel pyridine-coumarin derivatives is not extensively documented in prominent scientific literature.
Versatile Building Block for Fluorine-Containing Organic Molecules
The unique arrangement of functional groups makes this compound a highly versatile building block for a wide range of fluorine-containing organic molecules. adpharmachem.com The reactivity of each functional group can be selectively exploited to build molecular complexity.
The Bromine Atom: Serves as a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, or amino substituents. adpharmachem.com
The Fluorine Atom: As the most electronegative element, fluorine imparts unique properties to the final molecule. Its inclusion can enhance metabolic stability, increase binding affinity to biological targets, and alter lipophilicity, which are all desirable traits in drug discovery. tcichemicals.comresearchgate.net
The Protected Hydroxyl Group: The MOM ether is stable to many reaction conditions used to modify the bromo-substituent but can be selectively cleaved under acidic conditions to liberate the phenol (B47542). This phenol can then be used for subsequent reactions, such as ether or ester formation.
Emerging Applications in Diverse Chemical Synthesis
Beyond its role in pharmaceutical development, precursors derived from this compound are finding utility in other areas of chemical synthesis. For instance, the deprotected form, 2-bromo-4-fluorophenol, is used as a starting material for the preparation of nitrated phenols, which are investigated for their potential as agricultural bactericides and herbicides. google.com This highlights the compound's broader applicability as a foundational element in creating a diverse array of functional chemicals.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-4-fluorophenol |
| 2-benzyloxy-5-fluorophenylmagnesium bromide |
| Epidermal Growth Factor Receptor (EGFR) |
Conclusion and Future Research Directions
Summary of Current Academic Understanding
2-Bromo-4-fluoro-1-(methoxymethoxy)benzene is primarily recognized as a useful synthetic intermediate. The academic understanding of this compound is largely centered on its role as a precursor in multi-step synthetic sequences. The presence of three distinct functional groups dictates its reactivity profile. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom influences the electronic properties of the aromatic ring and can modulate the biological activity of downstream products. The methoxymethyl (MOM) ether is a common protecting group for the phenolic hydroxyl group, which is stable under a range of reaction conditions but can be readily cleaved when desired.
The synthesis of this compound typically involves the protection of the hydroxyl group of 2-bromo-4-fluorophenol (B1268413) with chloromethyl methyl ether (MOM-Cl) in the presence of a base. The starting phenol (B47542) itself can be prepared through various bromination and fluorination strategies of phenol or its derivatives.
While specific, in-depth studies on the standalone properties and reactivity of this compound are not extensively documented in publicly available literature, its utility is evident from its commercial availability and implicit use in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 474711-11-0 arkpharmtech.com |
| Molecular Formula | C8H8BrFO2 |
| Molecular Weight | 235.05 g/mol |
| Appearance | Not explicitly documented, likely a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Identification of Unexplored Reactivity and Synthetic Opportunities
Despite its utility as a building block, the full scope of the reactivity of this compound remains to be systematically explored. Several avenues for future investigation can be identified:
Orthogonal Reactivity: A detailed study of the selective functionalization at the bromine and fluorine positions under different reaction conditions would be highly valuable. Investigating the possibility of selective metal-halogen exchange at the bromine position while leaving the C-F bond intact, or vice versa, could open up new synthetic strategies.
Directed Ortho-Metalation: The influence of the methoxymethoxy group on the regioselectivity of lithiation or other metalation reactions of the aromatic ring has not been thoroughly investigated for this specific molecule. Such studies could reveal pathways to introduce additional substituents with high control.
Photochemical and Electrochemical Reactions: The behavior of this compound under photochemical or electrochemical conditions is an unexplored area. These methods could offer novel and milder routes for its transformation into other valuable compounds.
Development of Novel Cross-Coupling Protocols: While it is anticipated that this compound participates in standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the development of more efficient and specialized catalytic systems tailored for this substrate could enhance its synthetic utility.
Potential for Integration in Advanced Functional Material Synthesis
The structural motifs present in this compound make it an attractive candidate for the synthesis of advanced functional materials.
Liquid Crystals: The rigid aromatic core with anisotropic properties could be incorporated into liquid crystalline structures. Modification through cross-coupling reactions could lead to the synthesis of new mesogens with tailored phase behavior and electro-optical properties.
Organic Electronics: As a building block for organic semiconductors, the fluorinated and brominated benzene (B151609) core could be integrated into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can influence the energy levels of the frontier molecular orbitals, which is a critical parameter for these applications.
Polymers with Tailored Properties: Polymerization of derivatives of this compound could lead to the development of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Further research is needed to synthesize and characterize such materials and to establish structure-property relationships.
Prospects for Green Chemistry Approaches in the Synthesis and Transformations of this compound
The principles of green chemistry offer a framework for developing more sustainable methods for the synthesis and use of chemical compounds. For this compound, several green chemistry prospects can be envisioned:
Alternative Protecting Groups: While the MOM group is widely used, exploring the use of more environmentally benign protecting groups that can be introduced and removed under greener conditions would be beneficial. This could include enzymatic or photolabile protecting groups.
Catalytic C-H Functionalization: Instead of relying on pre-functionalized bromo- and fluoro-aromatics, direct C-H functionalization of simpler precursors could offer a more atom-economical route to this and related compounds.
Flow Chemistry: The use of continuous flow reactors for the synthesis and subsequent transformations of this compound could offer improved safety, efficiency, and scalability, while minimizing waste generation.
Solvent Selection: A systematic study of the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, for the reactions involving this compound would contribute to more sustainable synthetic practices.
By embracing these green chemistry principles, the chemical community can ensure that the utility of versatile building blocks like this compound is harnessed in a manner that is both scientifically advanced and environmentally responsible.
Q & A
Q. What are the standard synthetic routes for 2-bromo-4-fluoro-1-(methoxymethoxy)benzene, and how are intermediates purified?
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a general procedure involves reacting brominated precursors with fluorinated and methoxymethoxy-substituted reagents under palladium catalysis. Purification often employs column chromatography with hexane/ethyl acetate gradients (3:1 ratio) to isolate intermediates, achieving yields of ~58% . Key steps include protecting group strategies (e.g., methoxymethoxy for hydroxyl protection) and halogenation control to avoid over-substitution.
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR are critical. For instance, H NMR (CDCl) shows distinct aromatic proton signals at δ 7.02–6.97 ppm (split by fluorine coupling) and methoxymethoxy methylene protons at δ 4.72 ppm (d, J = 2.4 Hz) .
- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight via parent ion detection (e.g., m/z 231 [M-H]) and fragmentation patterns .
- Elemental Analysis : Validates purity and stoichiometry of Br, F, and O substituents.
Q. What safety precautions are essential when handling this compound?
- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture or light .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Disposal : Follow institutional guidelines for halogenated waste, incineration in approved facilities .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, F) influence reactivity in cross-coupling reactions?
The bromine atom at the ortho position acts as a leaving group in Suzuki-Miyaura couplings, while the para-fluoro group directs electrophilic substitution. The methoxymethoxy group at position 1 sterically hinders reactions but stabilizes intermediates via resonance. Comparative studies show that replacing Br with I increases coupling efficiency but reduces stability, while F enhances meta-selectivity in further functionalization .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Heavy atoms like bromine cause absorption errors in X-ray diffraction. To mitigate this:
- Use SHELXL for refinement, applying multi-scan corrections and anisotropic displacement parameters for Br and F atoms .
- Collect high-resolution data (e.g., synchrotron sources) to resolve positional disorder in the methoxymethoxy group .
- Validate hydrogen bonding networks using Hirshfeld surface analysis to confirm steric effects from substituents .
Q. How can researchers optimize reaction yields when using this compound as a precursor?
- Catalyst Screening : Pd(PPh) outperforms Pd(OAc) in couplings due to better stability with electron-deficient aryl bromides.
- Solvent Effects : DMF enhances solubility but may promote side reactions; toluene is preferred for sterically hindered systems .
- Temperature Control : Reactions at 80°C reduce decomposition compared to reflux conditions.
- By-product Analysis : Monitor for debromination or methoxymethoxy cleavage via TLC or HPLC, adjusting stoichiometry to suppress these pathways .
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a key intermediate in:
- Anticancer Agents : Functionalization at the bromine site introduces pharmacophores (e.g., triazoles) targeting kinase inhibitors .
- PET Tracers : F-labeled analogs are synthesized via halogen exchange for imaging applications .
- Agrochemicals : Methoxymethoxy groups enhance lipophilicity in fungicide derivatives .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to resolve inconsistencies?
Melting points vary due to polymorphism or purity. For example:
- Literature A : Reports 108–111°C for a related brominated analog .
- Literature B : Notes 45–49°C for a methyl-substituted derivative . To resolve, perform DSC (Differential Scanning Calorimetry) on purified batches and compare with XRD patterns to identify crystalline forms .
Methodological Best Practices
Q. How to validate synthetic reproducibility across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
